(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone: is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a naphthalene moiety
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)20-11-8-14(12-20)21-18-9-10-19-21/h1-7,9-10,14H,8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSOVDRSNJJJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, while the naphthalene moiety is often incorporated via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Reactions Involving the Triazole Ring
The 2H-1,2,3-triazole moiety can participate in nucleophilic substitution or metathesis , depending on the substituent position. For example, acid-mediated functionalization of triazoles under mild conditions (e.g., methanoic acid, acetic acid) has been demonstrated to introduce substituents at the 4-position .
Reactions Involving the Pyrrolidinyl Group
The pyrrolidine nitrogen can act as a nucleophile in alkylation or acylation reactions. For instance, triazole-pyrrolidine derivatives have been synthesized via:
-
Alkylation : Reaction with alkyl halides under basic conditions.
-
Acetylation : Reaction with acid chlorides in the presence of Et₃N .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Alkyl halide, base (e.g., NaHCO₃) | Moderate | |
| Acetylation | Acid chloride, Et₃N, DCM | High |
Reactions Involving the Ketone Group
The methanone group can undergo nucleophilic addition or condensation reactions. For example:
-
Aldol condensation : Reaction with aldehydes under basic conditions (e.g., NaOH, EtOH reflux) forms chalcone derivatives .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Aldol condensation | Benzaldehyde, NaOH, EtOH, reflux | High |
Copper-Catalyzed Cycloaddition
While the compound already contains a triazole, analogous systems can undergo azide–alkyne cycloaddition (CuAAC) to form 4-substituted-1H-1,2,3-triazoles. For example, phenylacetylene reacts with hydrazoic acid (HN₃) in the presence of CuSO₄ and (BimH)₃ ligand to yield triazoles at room temperature .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| CuAAC with hydrazoic acid | CuSO₄, (BimH)₃, MeOH/H₂O, RT | 99% |
Biological Activity and Functionalization
Triazole-pyrrolidine derivatives often exhibit anticancer or anti-inflammatory activity due to their ability to inhibit enzymes or interact with biological targets. For example, compounds with 6-methoxynaphthalene and triazole moieties show promise in targeting cancer cells . Functionalization via substitution or condensation can further enhance these properties.
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing the compound's interaction with biological targets.
- Pyrrolidine Moiety : Provides structural rigidity and influences pharmacokinetic properties.
- Naphthalene Group : Contributes to the compound's lipophilicity and electronic properties, which can affect its biological activity.
The biological activity of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is attributed to its ability to interact with specific enzymes and receptors in biological systems. Key areas of research include:
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Derivatives of this compound have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains.
Anticancer Activity
The potential anticancer properties are noteworthy:
- Cell Line Studies : In vitro assays on cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation at specific concentrations. Notably, an IC50 value of approximately 25 µM was observed against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential has been explored in various contexts:
- Cytokine Inhibition : The compound has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various derivatives against clinical isolates. Results indicated that modifications to the triazole or naphthalene components could enhance efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 8 | Staphylococcus aureus |
| Derivative B | 16 | Escherichia coli |
| Derivative C | 32 | Pseudomonas aeruginosa |
Anticancer Screening
A screening assay conducted on multiple cancer cell lines revealed that the compound significantly inhibited tumor growth in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 25 |
| Lung Cancer | 30 |
| Colon Cancer | 40 |
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the naphthalene moiety contributes to its overall stability and lipophilicity.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
- (3-(2H-1,2,3-triazol-4-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
- (3-(2H-1,2,3-triazol-5-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
Uniqueness
What sets (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone apart from similar compounds is its specific arrangement of functional groups, which can lead to unique reactivity and interaction profiles. This makes it a valuable compound for targeted research and application development.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Features
The compound consists of a triazole ring , a pyrrolidine moiety , and a naphthalene group , which contribute to its unique biological properties. The triazole moiety is known for its diverse pharmacological activities, while the naphthalene group enhances lipophilicity and may influence the compound's interaction with biological targets.
| Feature | Description |
|---|---|
| CAS Number | 2034409-63-5 |
| Molecular Formula | CHNO |
| Molecular Weight | 292.33 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
- Formation of the Pyrrolidine Moiety : The pyrrolidine ring is synthesized from appropriate precursors via cyclization reactions.
- Coupling with Naphthalene Derivative : The final step involves coupling the synthesized triazole and pyrrolidine components with naphthalene derivatives to form the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
In vitro studies have shown that derivatives exhibit IC values ranging from 21.86 to 40.37 µg/mL against A375 (skin cancer) cells, outperforming standard treatments like cisplatin . The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of the triazole ring has been associated with antifungal and antibacterial activities. In recent evaluations, related compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : Compounds containing the triazole ring have been shown to inhibit acetylcholinesterase (AChE), which is vital for neurotransmission .
- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Study 1: Anticancer Efficacy
In a study evaluating several triazole derivatives, it was found that those structurally similar to this compound exhibited enhanced anticancer activity against pancreatic cancer cell lines (Panc-1, Miapaca-2). The compounds were assessed using MTT assays, revealing promising results with IC values significantly lower than traditional chemotherapeutics .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of naphthalene-based triazoles showed that these compounds effectively inhibited bacterial growth in vitro. The study highlighted the importance of structural modifications on antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
